molecular formula C22H21N3O2 B357678 14-(3-phenylpropyl)-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one CAS No. 899398-92-6

14-(3-phenylpropyl)-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one

Cat. No.: B357678
CAS No.: 899398-92-6
M. Wt: 359.4g/mol
InChI Key: DXQJBFHFTJDPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-phenylpropyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique fusion of pyrimidine, furan, and quinoline rings, which contributes to its distinctive chemical properties and reactivity.

Properties

CAS No.

899398-92-6

Molecular Formula

C22H21N3O2

Molecular Weight

359.4g/mol

IUPAC Name

14-(3-phenylpropyl)-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one

InChI

InChI=1S/C22H21N3O2/c26-22-20-19(17-13-16-10-4-5-11-18(16)24-21(17)27-20)23-14-25(22)12-6-9-15-7-2-1-3-8-15/h1-3,7-8,13-14H,4-6,9-12H2

InChI Key

DXQJBFHFTJDPBL-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(C=C2C1)C4=C(O3)C(=O)N(C=N4)CCCC5=CC=CC=C5

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C4=C(O3)C(=O)N(C=N4)CCCC5=CC=CC=C5

solubility

1.3 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenylpropyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-(phenacyloxy)pyrimidine-5-carbonitriles with suitable reagents can lead to the formation of the desired furo[2,3-b]pyrimidine system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and optimization of reaction conditions, are likely employed. Industrial-scale synthesis would also involve considerations for cost-effectiveness, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenylpropyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(3-phenylpropyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(3-phenylpropyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one exerts its effects involves interactions with molecular targets and pathways. Its heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its binding affinity and molecular interactions are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-phenylpropyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one stands out due to its specific combination of pyrimidine, furan, and quinoline rings, which imparts unique chemical and biological properties

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